molecular formula C29H28N4O3 B3310848 6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one CAS No. 946230-35-9

6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one

Cat. No. B3310848
CAS RN: 946230-35-9
M. Wt: 480.6 g/mol
InChI Key: CNBBIVONFSUQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one, also known as BZP, is a synthetic compound that belongs to the family of piperazines. It has been widely used as a recreational drug due to its psychoactive effects. However, recent scientific research has focused on the potential therapeutic applications of BZP.

Mechanism of Action

6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one acts as a partial agonist at serotonin and dopamine receptors, which leads to an increase in the release of these neurotransmitters. This results in an increase in the levels of serotonin and dopamine in the brain, which are associated with mood enhancement and a reduction in anxiety.
Biochemical and Physiological Effects:
6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one has been found to increase heart rate, blood pressure, and body temperature in animal models. It has also been found to increase locomotor activity and induce hyperactivity in rats. 6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one has been shown to have a stimulant effect on the central nervous system.

Advantages and Limitations for Lab Experiments

6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one has several advantages as a research tool. It is readily available and relatively inexpensive. It has a well-characterized mechanism of action, which makes it useful for studying the effects of serotonin and dopamine on behavior and physiology. However, 6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one has several limitations as a research tool. It has a high potential for abuse, which limits its use in human studies. It also has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one. One area of interest is the potential therapeutic applications of 6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one for the treatment of depression and anxiety disorders. Another area of interest is the study of the long-term effects of 6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one on behavior and physiology. Further research is needed to determine the safety and efficacy of 6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one as a therapeutic agent.

Scientific Research Applications

Recent scientific research has focused on the potential therapeutic applications of 6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one. Studies have shown that 6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one has a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, appetite, and sleep. 6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one has been found to have antidepressant and anxiolytic effects in animal models.

properties

IUPAC Name

6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-36-25-21-26(34)33(24-15-9-4-10-16-24)30-27(25)29(35)32-19-17-31(18-20-32)28(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,21,28H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBBIVONFSUQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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